molecular formula C9H19NO2S B13013740 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide

3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide

Cat. No.: B13013740
M. Wt: 205.32 g/mol
InChI Key: HXLIFVMLVXTAHP-UHFFFAOYSA-N
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Description

3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietane derivatives are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has been studied for its pharmacological properties and potential use in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C. The reaction proceeds through the elimination of thietane-1,1-dioxide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium phenolate for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents such as DMSO and ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives.

Mechanism of Action

The mechanism of action of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. The compound’s antidepressant activity is thought to be mediated by its ability to modulate the levels of these neurotransmitters, leading to improved mood and reduced symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(iso-Propylamino)ethyl)thietane1,1-dioxide
  • 3-(2-(tert-Butylamino)ethyl)thietane1,1-dioxide
  • 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to other similar compounds, it has shown significant antidepressant activity with low toxicity risks . This makes it a promising candidate for further research and development in the field of psychotropic agents.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]butan-2-amine

InChI

InChI=1S/C9H19NO2S/c1-3-8(2)10-5-4-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3

InChI Key

HXLIFVMLVXTAHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC1CS(=O)(=O)C1

Origin of Product

United States

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